Methylcyclohexane-d14

Catalog No.
S1535428
CAS No.
10120-28-2
M.F
C7H14
M. Wt
112.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylcyclohexane-d14

CAS Number

10120-28-2

Product Name

Methylcyclohexane-d14

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane

Molecular Formula

C7H14

Molecular Weight

112.27 g/mol

InChI

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D

InChI Key

UAEPNZWRGJTJPN-OBYKGMMLSA-N

SMILES

CC1CCCCC1

Canonical SMILES

CC1CCCCC1

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]

The exact mass of the compound Methylcyclohexane-d14 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylcyclohexane-d14 (CAS: 10120-28-2) is a fully deuterated, cyclic aliphatic hydrocarbon widely procured as a specialty solvent for advanced spectroscopic and scattering applications. Characterized by an exceptionally low melting point of -126.3 °C and a boiling point of 101 °C, this >99.5 atom % D isotopically enriched liquid provides a broad thermal operating window . Unlike standard laboratory solvents, its fully saturated, non-polar structure ensures chemical inertness, making it an essential material for variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy, small-angle neutron scattering (SANS), and the stabilization of highly reactive organometallic intermediates.

Procuring generic deuterated solvents often results in failure for specialized low-temperature or scattering workflows. If a buyer substitutes the more common aliphatic solvent cyclohexane-d12, the system will freeze at +6.5 °C, completely preventing any sub-ambient cryogenic analysis . Conversely, substituting toluene-d8 to achieve lower temperatures (freezing point approx. -84 °C) introduces an aromatic pi-electron system that can competitively coordinate with electrophilic metal centers and cause severe ring-current chemical shift artifacts in NMR spectra . Furthermore, attempting to use undeuterated methylcyclohexane in neutron scattering applications results in a massive incoherent scattering background from the 14 hydrogen atoms, which entirely obscures the coherent scattering signals of the target analyte [1].

Cryogenic Liquid Range Extension vs. Standard Aliphatic Solvents

Methylcyclohexane-d14 maintains a stable liquid phase down to -126.3 °C, whereas the industry-standard deuterated aliphatic solvent, cyclohexane-d12, solidifies at +6.5 °C . This provides a >132 °C expansion in the cryogenic operating window. This extreme low-temperature processability is physically required to trap and analyze highly reactive species, such as U(III) dihydrogen complexes, which undergo rapid position exchange or thermal decomposition at higher temperatures [1].

Evidence DimensionMelting Point / Cryogenic Liquid Limit
Target Compound Data-126.3 °C (Liquid)
Comparator Or BaselineCyclohexane-d12 (+6.5 °C Freezing Point)
Quantified Difference132.8 °C lower freezing point
ConditionsStandard atmospheric pressure, variable-temperature NMR cryoprobe conditions

Buyers must procure MCH-d14 over cyclohexane-d12 when designing variable-temperature NMR workflows for thermally unstable organometallic intermediates.

Elimination of Pi-Coordination and Ring Current Artifacts

While toluene-d8 is frequently procured for low-temperature NMR due to its -84 °C melting point, its 6 pi-electrons can coordinate with electrophilic metal centers and induce ring-current chemical shift artifacts. Methylcyclohexane-d14 provides a strictly non-coordinating, fully saturated aliphatic environment that remains liquid down to -126 °C . This ensures that delicate agostic interactions, weak non-covalent dispersion forces, and highly reactive cations are observed without solvent-induced structural distortion or competitive adduct formation.

Evidence DimensionSolvent coordination and aromatic interference
Target Compound Data0 pi-electrons, liquid to -126 °C
Comparator Or BaselineToluene-d8 (6 pi-electrons, freezes at -84 °C)
Quantified DifferenceComplete elimination of pi-donor capability and a 42 °C deeper cryogenic range
ConditionsSpectroscopic analysis of highly electrophilic or weakly bound complexes

MCH-d14 is the mandatory procurement choice for studying weak intermolecular forces or reactive cations where aromatic solvents would competitively interact.

Incoherent Scattering Reduction for Neutron Diffraction

In total neutron scattering applications, the 14 protons in undeuterated methylcyclohexane generate a massive incoherent scattering background (~80 barns per hydrogen atom), obscuring weak coherent structural data [1]. Procuring >99.5% isotopically pure methylcyclohexane-d14 replaces these protons with deuterium (~2 barns per D atom), reducing the solvent's incoherent background by a factor of roughly 40 [2]. This quantitative reduction is critical for achieving high signal-to-noise ratios when mapping liquid reorganization and hydrogenation kinetics inside mesoporous catalyst pores.

Evidence DimensionIncoherent neutron scattering cross-section
Target Compound Data~2 barns per atom (MCH-d14)
Comparator Or Baseline~80 barns per atom (undeuterated MCH)
Quantified Difference~40-fold reduction in isotopic incoherent scattering background
ConditionsTotal neutron scattering / SANS of mesoporous silica (MCM-41) and heterogeneous catalysts

Justifies the high cost of the deuterated solvent for neutron facilities, as it is physically required to resolve the structural kinetics of complex liquid-solid interfaces.

Variable-Temperature NMR of Transient Organometallics

Directly downstream of its extreme -126.3 °C liquid range, methylcyclohexane-d14 is an essential solvent for characterizing highly reactive species, such as early actinide complexes or transition metal polyhydrides, that undergo rapid thermal decomposition or position exchange above -80 °C[1].

Small-Angle Neutron Scattering (SANS) of Catalytic Pores

Leveraging its ~40-fold reduction in incoherent scattering background, this compound is utilized as a contrast-matched solvent to track liquid reorganization and in-situ hydrogenation kinetics inside mesoporous materials like MCM-41 without signal obscuration [2].

Spectroscopic Study of Weak Non-Covalent Interactions

Because it lacks the pi-electron system of toluene-d8, methylcyclohexane-d14 is a rigorous choice for investigating delicate London dispersion forces and halogen bonding, ensuring that the solvent does not competitively interact with the target molecules [3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

10120-28-2

Wikipedia

1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane

Dates

Last modified: 08-15-2023

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